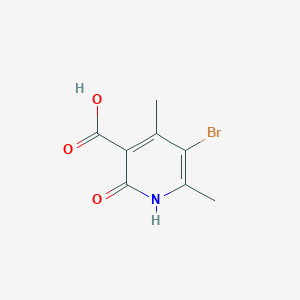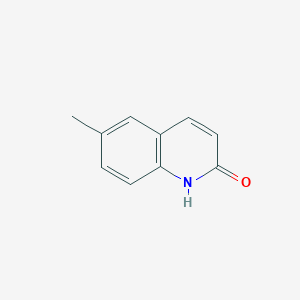
6-Methylquinolin-2(1H)-one
Descripción general
Descripción
6-Methylquinolin-2(1H)-one is a compound that belongs to the class of quinolones, which are characterized by a quinoline backbone with various substitutions that can significantly alter their chemical and physical properties. While the provided papers do not directly discuss 6-Methylquinolin-2(1H)-one, they do provide insights into similar compounds and their syntheses, structures, and properties, which can be informative for understanding 6-Methylquinolin-2(1H)-one.
Synthesis Analysis
The synthesis of quinolinone derivatives often involves multi-step reactions that can include condensation, cyclization, and substitution reactions. For instance, the synthesis of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones is achieved through a base-promoted condensation reaction of homophthalic anhydride and 2-(bromomethyl)-benzonitrile . Similarly, the synthesis of 6-methyl-6H-indolo[3,2-c]isoquinoline starts from 4-bromoisoquinoline and involves a Buchwald–Hartwig reaction followed by a Pd-catalyzed intramolecular direct arylation . These methods could potentially be adapted for the synthesis of 6-Methylquinolin-2(1H)-one by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinolinone derivatives is typically characterized using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods like density functional theory (DFT). For example, the crystal structure of a novel quinolinone derivative was determined by X-ray crystallography, and its molecular geometry and electronic properties were studied using DFT . These techniques can be used to elucidate the structure of 6-Methylquinolin-2(1H)-one and to understand its electronic and steric features.
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions, including halogenation, sulfonylation, and Mannich reactions. The halosulfonylation of 1,7-enynes to synthesize 3,4-dihydroquinolin-2(1H)-ones involves a sulfonyl radical-triggered addition and cyclization sequence . Halogen-substituted 2,3-dihydroquinolin-4(1H)-ones can react with Mannich bases to yield 1-(2-arenoylethyl) derivatives . These reactions demonstrate the reactivity of the quinolinone core and suggest possible transformations for 6-Methylquinolin-2(1H)-one.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives can be influenced by their molecular structure and substituents. For instance, different crystalline forms of 6-chloroquinolin-2(1H)-one exhibit distinct intermolecular interactions and spectroscopic properties . The introduction of substituents can also affect the compound's reactivity, as seen in the synthesis of 6-(bromomethyl)-2-methylquinazolin-4(3H)-one, which is an intermediate in pharmaceutical synthesis . These studies provide a basis for predicting the properties of 6-Methylquinolin-2(1H)-one, such as its solubility, melting point, and reactivity.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
Knorr Synthesis Adaptation : 6-Methylquinolin-2(1H)-one is used in the Knorr synthesis of related compounds, like 6-bromo-4-methylquinolin-2(1H)-one, demonstrating its significance in medicinal chemistry for creating novel compounds for disease treatment (Wlodarczyk et al., 2011).
Anticancer Potential : This compound has been explored for its potential in creating anticancer agents. Research includes synthesis and testing of derivatives, showing promise in targeting specific cancer types (Kubica et al., 2018).
Antimicrobial Activity : Certain derivatives of 6-Methylquinolin-2(1H)-one have been synthesized and tested for antimicrobial activity, indicating potential use in addressing bacterial infections (Bawa et al., 2009).
Computational Chemistry and Spectroscopy
Molecular Modeling : Computational methods, including Density Functional Theory (DFT), have been utilized to study the structural and spectroscopic characteristics of 6-Methylquinolin-2(1H)-one derivatives, providing insights into their electronic and geometric properties (Murugavel et al., 2018).
Spectroscopic Analysis : The compound and its derivatives have been the subject of detailed spectroscopic analysis, including FTIR, FT-Raman, and NMR, enhancing understanding of their structural characteristics (Pourmousavi et al., 2016).
Biological Applications
Biological Imaging : 6-Methylquinolin-2(1H)-one derivatives have been used in developing fluorescent probes for biological applications, such as detecting specific biomolecules or ions in biological systems (Sun et al., 2018).
Proton Transfer Studies : This compound has been used in studies of photoinduced proton transfer, providing insights into molecular dynamics and reaction mechanisms relevant to biological and chemical systems (Pérez-Lustres et al., 2007).
Environmental Chemistry
- Contaminant Degradation : Research on the degradation of methylquinolines, including 6-Methylquinolin-2(1H)-one, in contaminated environments has been conducted, contributing to the understanding of environmental remediation processes (Reineke et al., 2008).
Propiedades
IUPAC Name |
6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-4-9-8(6-7)3-5-10(12)11-9/h2-6H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUXUHOSYWFSHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481812 | |
| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylquinolin-2(1H)-one | |
CAS RN |
4053-34-3 | |
| Record name | 6-Methylquinolin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-METHYLQUINOLIN-2(1H)-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methylquinolin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

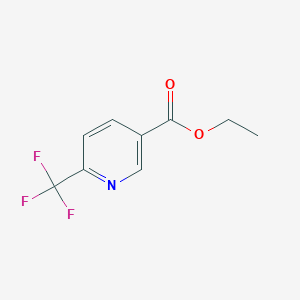
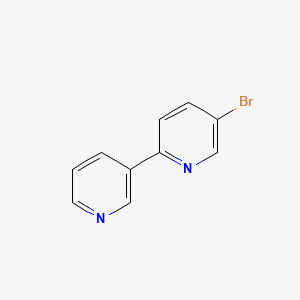
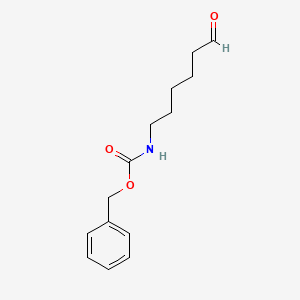
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
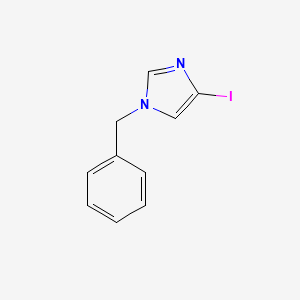


![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
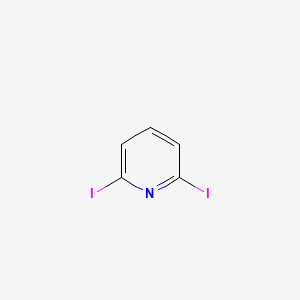


![6-Bromothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1280996.png)
